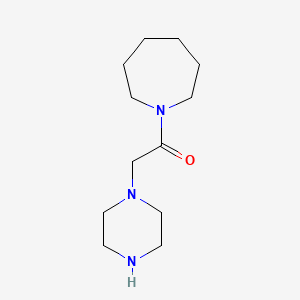

1-(Piperazin-1-ylacetyl)azepane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with high chemo- and regioselectivity. For instance, the synthesis of N-pyrrolyl(furanyl)-piperazines, 1,4-diazepanes, and 1,4-diazocanes is achieved through a catalyst-free, three-component one-pot method with yields up to 96% . This suggests that a similar approach might be applicable for synthesizing 1-(Piperazin-1-ylacetyl)azepane, potentially involving a telescoped protocol to streamline the process.

Molecular Structure Analysis

The molecular structure of related compounds, such as the azetidine-based isosteres of piperazine, has been studied using X-ray diffraction and exit vector plot analysis . These studies have shown increased conformational flexibility compared to parent heterocycles. Although the exact structure of 1-(Piperazin-1-ylacetyl)azepane is not analyzed, it can be inferred that it may also exhibit unique conformational properties that could be of interest in drug discovery.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 1-(Piperazin-1-ylacetyl)azepane. However, the synthesis of similar compounds involves reactions such as heterocyclization and condensation . These reactions are typically used to create complex structures with potential biological activity, indicating that 1-(Piperazin-1-ylacetyl)azepane could also be synthesized through similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated in various studies. For example, biphenyloxy-alkyl derivatives of piperidine and azepane have been synthesized and their binding properties at the human histamine H3 receptor have been assessed . The metabolic stability of these compounds was also evaluated using human and rat liver microsomes, and their metabolites were analyzed by UPLC-MS techniques . These analyses are crucial for understanding the pharmacokinetic and toxicological profiles of new compounds, which would also be relevant for 1-(Piperazin-1-ylacetyl)azepane.

科学研究应用

Synthesis and Chemical Properties

1-(Piperazin-1-ylacetyl)azepane is involved in the synthesis of α- and β-substituted N-heterocycles. This process includes the direct alkylation of unprotected secondary amines by C-H functionalization adjacent to nitrogen. This method facilitates the production of α-alkylated piperidine, piperazine, and azepane products, showcasing atom-economic reactions with high regio- and diastereoselectivity (Payne et al., 2013).

The compound is also key in the asymmetric synthesis of 4-formyl-1-(ω-haloalkyl)-β-lactams, leading to the creation of functionalized piperazines and 1,4-diazepanes (Dekeukeleire et al., 2012).

Reactions with Alicyclic Amines

- In reactions with alicyclic amines, 1-(Piperazin-1-ylacetyl)azepane exhibits diverse pathways. For instance, it can undergo nucleophilic addition at the carbon-carbon double bond with morpholine and piperazine to form aza-Michael products. The reaction path is influenced by the basicity of the amine involved (Efremova et al., 2013).

Bioactive Compound Synthesis

This compound plays a role in the synthesis of bioactive molecules, such as the production of N-protected monosubstituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. These building blocks are crucial in drug discovery and development (Crestey et al., 2009).

It is also used in the synthesis of biphenyloxy-alkyl derivatives of piperidine and azepane, which are evaluated for binding properties at histamine H3 receptors, showcasing its potential in the development of receptor ligands (Łażewska et al., 2017).

属性

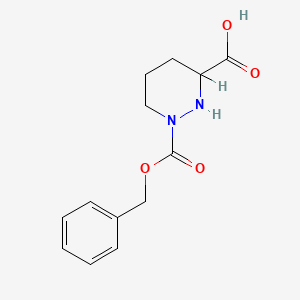

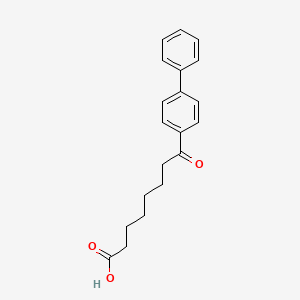

IUPAC Name |

1-(azepan-1-yl)-2-piperazin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c16-12(11-14-9-5-13-6-10-14)15-7-3-1-2-4-8-15/h13H,1-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKLRHYGVJQAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427919 |

Source

|

| Record name | 1-(piperazin-1-ylacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-ylacetyl)azepane | |

CAS RN |

39890-47-6 |

Source

|

| Record name | 1-(Hexahydro-1H-azepin-1-yl)-2-(1-piperazinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39890-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(piperazin-1-ylacetyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。